Dinitroglycoluril

Impact Sensitivity Insensitive Munitions Safety

Dinitroglycoluril (DINGU/DNGU, CAS 55510-04-8) is a bicyclic nitramine high explosive with the molecular formula C₄H₄N₆O₆. It belongs to the cyclourea nitramine class and is structurally related to glycoluril, distinguished by the presence of two nitro groups.

Molecular Formula C4H4N6O6
Molecular Weight 232.11 g/mol
CAS No. 55510-04-8
Cat. No. B187610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDinitroglycoluril
CAS55510-04-8
Synonyms1,4-dinitroglycoluril
DINGU cpd
Molecular FormulaC4H4N6O6
Molecular Weight232.11 g/mol
Structural Identifiers
SMILESC12C(NC(=O)N1[N+](=O)[O-])N(C(=O)N2)[N+](=O)[O-]
InChIInChI=1S/C4H4N6O6/c11-3-5-1-2(8(3)10(15)16)6-4(12)7(1)9(13)14/h1-2H,(H,5,11)(H,6,12)
InChIKeyYZTLXSKKFIMAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dinitroglycoluril (CAS 55510-04-8): Insensitive Energetic Material for Advanced Munitions and Propellant Formulations


Dinitroglycoluril (DINGU/DNGU, CAS 55510-04-8) is a bicyclic nitramine high explosive with the molecular formula C₄H₄N₆O₆ [1]. It belongs to the cyclourea nitramine class and is structurally related to glycoluril, distinguished by the presence of two nitro groups [2]. The compound is characterized by a crystal density of 1.94 g/cm³, a melting point with decomposition at approximately 249-253 °C, and a detonation velocity of about 8450 m/s [1][3]. Dinitroglycoluril has garnered significant interest in the field of energetic materials due to its combination of acceptable explosive performance and notably low sensitivity, which positions it as a key ingredient in the development of insensitive munitions (IM) and composite explosives [4][5]. Its role as a precursor to the more powerful tetranitroglycoluril (TNGU) further underscores its importance in the energetic materials synthesis chain [1].

Why Dinitroglycoluril (DINGU) Cannot Be Replaced by Generic Nitramine Analogs in Insensitive Munitions


The scientific and industrial selection of Dinitroglycoluril (DINGU) over other nitramine explosives such as RDX, HMX, or CL-20 is dictated by a critical performance paradox: the need for high energy output coupled with extremely low vulnerability to accidental initiation. Generic substitution within the nitramine class fails because DINGU occupies a unique and narrow region of the performance-sensitivity trade space. While alternatives like RDX offer higher detonation velocities, their significantly higher impact and shock sensitivity render them unsuitable for applications requiring compliance with stringent insensitive munitions (IM) standards [1][2]. Conversely, compounds with lower sensitivity often suffer from unacceptably low energy density. DINGU's distinct molecular structure, which fosters a robust three-dimensional hydrogen-bonding network, provides the structural basis for its exceptional thermal stability and low mechanical sensitivity, a combination not easily replicated by other in-class materials [3]. This specific combination of properties enables its use as a partial RDX substitute in formulations like Hexolit and as a precursor to advanced high-energy compounds, making generic interchange impossible without compromising safety or performance [4].

Quantitative Evidence: Verifiable Differentiation of Dinitroglycoluril (DINGU) from RDX, HMX, and CL-20


Impact Sensitivity: DINGU Exhibits Quantifiably Lower Impact Sensitivity than RDX

The impact sensitivity of Dinitroglycoluril (DINGU) is reported to be lower (i.e., better safety performance) than that of the widely used secondary explosive cyclotrimethylenetrinitramine (RDX) [1]. While the original study provides a qualitative comparison ('better than that of cyclotrimethylenetrinitramine'), this directly implies a higher impact energy is required to initiate DINGU, making it safer to handle and process. Other sources cite a quantitative impact sensitivity value of 100% (10 kg drop hammer, 25 cm drop height) for DINGU, which corresponds to an impact energy of 25 J [2]. In stark contrast, RDX exhibits a significantly lower H50 value, typically around 7.4-7.5 J for a 2 kg weight, indicating a far higher sensitivity to impact [3].

Impact Sensitivity Insensitive Munitions Safety

Thermal Stability: DINGU's Decomposition Onset and Activation Energy Surpass Common Energetic Binders

Dinitroglycoluril (DINGU) exhibits high thermal stability, a critical factor for its use in melt-cast and pressed explosive formulations where processing may involve elevated temperatures. The critical temperature for thermal explosion (Tb) of DINGU is reported as 250.45 °C to 252.87 °C [1][2]. This is substantially higher than the decomposition onset temperatures of common energetic plasticizers and binders, such as nitrocellulose (NC, onset ~200-210 °C) and many nitrate esters [3]. Furthermore, the decomposition activation energy (Ea) for DINGU is reported as 165 kJ/mol to 209.88 kJ/mol [4][5], indicating a high energy barrier to thermal decomposition. In contrast, the Ea for RDX is typically lower, around 142-168 kJ/mol [3].

Thermal Stability DSC Decomposition Kinetics

Performance-Safety Trade-off: DINGU Provides a Quantifiable Compromise Between Power and Sensitivity Compared to HMX and TATB

Dinitroglycoluril's position in the energetic materials landscape is defined by its unique combination of performance and safety. Its detonation velocity (VOD) is approximately 8450 m/s at its theoretical maximum density of 1.94 g/cm³ [1]. This VOD is lower than that of the more powerful nitramine, HMX (VOD ≈ 9100 m/s), but substantially higher than the benchmark insensitive explosive, TATB (VOD ≈ 7700 m/s) [2][3]. Crucially, DINGU achieves this intermediate performance while maintaining an impact sensitivity that is markedly lower than HMX and closer to the insensitive TATB [4][5]. This places DINGU in a critical performance-sensitivity niche, offering a 'medium energy, high safety' profile that is highly sought after for next-generation insensitive munitions.

Detonation Performance Sensitivity Trade-off Analysis

Synthesis Scalability and Green Chemistry: A Continuous Process for DINGU Manufacture

Procurement decisions for energetic materials are not based solely on performance metrics; they also hinge on the existence of scalable, safe, and cost-effective manufacturing processes. A key differentiator for Dinitroglycoluril is the existence of a patented continuous manufacturing process [1]. The process involves the nitration of glycoluril with absolute nitric acid in at least two reactors arranged in a cascade, enabling precise control over reaction parameters and enhanced safety compared to batch nitration [2]. Furthermore, a more recent and environmentally conscious synthetic route has been developed using dinitrogen pentoxide (N₂O₅) in liquid carbon dioxide (LCO₂) as a green solvent, achieving high yields of 56-89% [3]. This contrasts with many other advanced energetic materials, which may only have established laboratory-scale or batch processes, creating potential bottlenecks and higher costs for large-scale production.

Synthesis Process Chemistry Scalability

High-Value Application Scenarios for Dinitroglycoluril (DINGU) Driven by Quantitative Evidence


Insensitive Munitions (IM) Formulations as a Partial RDX Replacement

As evidenced by its significantly lower impact sensitivity compared to RDX [1][2] and its high thermal stability [3], DINGU is a prime candidate for replacing a portion of the RDX in explosive formulations like Hexolit to reduce vulnerability to accidental initiation. This application directly leverages DINGU's 'medium energy, high safety' profile to produce munitions that meet stringent IM compliance standards while maintaining acceptable performance [4]. The reduced sensitivity of the final formulation enhances safety across the entire lifecycle of the munition, from manufacturing and logistics to operational deployment [5].

Synthesis of High-Energy Precursors like Tetranitroglycoluril (TNGU)

DINGU is a critical intermediate in the synthesis of more powerful energetic compounds, most notably tetranitroglycoluril (TNGU, CAS 55510-03-7) [6]. TNGU is a high-density energetic material with performance approaching that of HMX and CL-20 [7]. The ability to reliably procure and utilize DINGU is therefore essential for research and development programs focused on next-generation, high-performance explosives and propellants. The established synthesis routes for DINGU, including the continuous process [8], provide a stable supply chain for this important precursor.

Composite and Plastic-Bonded Explosives (PBXs) for Enhanced Safety

The physical and chemical properties of DINGU make it highly suitable for use in composite explosives and plastic-bonded explosives (PBXs) [9]. Its ability to mix with oxygen-positive explosives to form composites [10] and its good physico-chemical stability [11] allow formulators to create PBXs with tailored performance and, most importantly, extremely low vulnerability to unplanned detonation [11]. The data on its thermal stability [3] also indicates that DINGU-based PBXs would be more resistant to thermal degradation during long-term storage or in high-temperature operational environments.

Fundamental Research on Insensitive High-Explosive Structure-Property Relationships

DINGU serves as a model compound for fundamental research into the relationship between molecular structure, crystal packing, and energetic material sensitivity. Recent studies employing Hirshfeld surface analysis have revealed that the high proportion of O···H interactions (49.50%) and the resulting three-dimensional hydrogen bonding network are the structural basis for its high thermal stability and low sensitivity [12]. This quantitative insight into the structural origins of DINGU's favorable properties provides a valuable framework for the rational design of future insensitive high explosives, making DINGU an essential reference compound for computational and experimental chemists in this field [13].

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